A Comprehensive Spectroscopic and Analytical Guide to Methyl 7-formylbenzofuran-2-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Benzofuran Scaffolds and NMR Spectroscopy Benzofuran derivatives are a prominent class of hete...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzofuran Scaffolds and NMR Spectroscopy
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful and non-destructive analytical techniques for the structural elucidation of organic molecules in solution. By providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms, ¹H and ¹³C NMR are indispensable tools for the unambiguous identification and purity assessment of newly synthesized compounds like Methyl 7-formylbenzofuran-2-carboxylate.
This guide will delve into the predicted ¹H and ¹³C NMR spectra of Methyl 7-formylbenzofuran-2-carboxylate, offering a thorough assignment of all signals. The predictions are based on established principles of NMR theory and comparative analysis with structurally related benzofuran derivatives reported in the scientific literature.
Molecular Structure and Numbering
A clear and consistent numbering system is crucial for the unambiguous assignment of NMR signals. The structure of Methyl 7-formylbenzofuran-2-carboxylate with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide.
Figure 2. Workflow for comprehensive NMR-based structure elucidation.
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, helping to identify adjacent protons in the aromatic spin system (H-4, H-5, and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, C-6, and the OCH₃ carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations for Methyl 7-formylbenzofuran-2-carboxylate would include:
The formyl proton (H-formyl) to C-7 and C-7a.
The methyl protons (OCH₃) to the ester carbonyl carbon.
H-3 to C-2, C-3a, and the ester carbonyl carbon.
H-4 to C-3a, C-5, and C-6.
H-6 to C-5, C-7, and C-7a.
By systematically analyzing the data from these 1D and 2D NMR experiments, researchers can achieve a complete and confident structural assignment of Methyl 7-formylbenzofuran-2-carboxylate.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of Methyl 7-formylbenzofuran-2-carboxylate. The detailed assignments, based on established NMR principles and data from related compounds, serve as a valuable resource for scientists working with this and similar benzofuran derivatives. The inclusion of standardized experimental protocols and a workflow for advanced 2D NMR analysis ensures that researchers can obtain high-quality, reproducible data for the unambiguous structural confirmation of their synthesized compounds. This foundational knowledge is critical for advancing research in medicinal chemistry and other fields that rely on the unique properties of the benzofuran scaffold.
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Exploratory
An In-depth Technical Guide to Methyl 7-formylbenzofuran-2-carboxylate: Physicochemical Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 7-formylbenzofuran-2-carboxylate, a functionalized benzofuran derivative of significant int...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 7-formylbenzofuran-2-carboxylate, a functionalized benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofuran scaffolds are core structures in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document serves as a resource for researchers, offering insights into the molecule's physicochemical characteristics, synthetic pathways, reactivity, and the analytical techniques essential for its characterization.
Molecular Structure and Physicochemical Properties
Methyl 7-formylbenzofuran-2-carboxylate possesses a bicyclic structure composed of a fused benzene and furan ring. The strategic placement of a formyl group at the 7-position and a methyl carboxylate at the 2-position provides two reactive sites for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.[1]
Table 1: Predicted Physicochemical Properties of Methyl 7-formylbenzofuran-2-carboxylate
Generally stable under standard laboratory conditions; may be sensitive to strong oxidizing/reducing agents and extreme pH
General chemical stability of aldehydes and esters[6]
XLogP3
~2.5 (Estimated)
Based on similar structures like methyl 5-formylfuran-2-carboxylate[7]
Synthesis and Reactivity
The synthesis of functionalized benzofurans can be achieved through various methodologies. A common approach involves the reaction of a substituted salicylaldehyde with a haloacetate followed by cyclization.[8] For Methyl 7-formylbenzofuran-2-carboxylate, a plausible synthetic route would start from 2-hydroxy-3-formylbenzaldehyde.
Caption: A potential synthetic workflow for Methyl 7-formylbenzofuran-2-carboxylate.
The reactivity of this molecule is dictated by its functional groups. The aldehyde at the 7-position can undergo a variety of reactions including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines or oximes. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The aromatic core is also susceptible to electrophilic substitution, although the existing substituents will direct the position of further functionalization.
Experimental Protocols for Characterization
Accurate characterization is crucial to confirm the identity and purity of synthesized Methyl 7-formylbenzofuran-2-carboxylate. A combination of spectroscopic techniques is typically employed.[2][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and connectivity of the molecule.[11]
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Typical):
Pulse sequence: zg30
Number of scans: 16
Relaxation delay: 1.0 s
Acquisition time: 4.0 s
Spectral width: 20 ppm
¹³C NMR Acquisition Parameters (Typical):
Pulse sequence: zgpg30 (proton-decoupled)
Number of scans: 1024
Relaxation delay: 2.0 s
Spectral width: 240 ppm
Data Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the formyl proton, and the methyl ester protons. The ¹³C NMR will show characteristic peaks for the carbonyl carbons of the aldehyde and ester, as well as for the aromatic and furan ring carbons.[12][13]
Infrared (IR) Spectroscopy
Objective: To identify the presence of key functional groups.
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
Record a background spectrum.
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
Apply pressure to ensure good contact.
Data Acquisition Parameters (Typical):
Spectral range: 4000-400 cm⁻¹
Number of scans: 16-32
Resolution: 4 cm⁻¹
Data Analysis: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde and the ester, C-H stretching of the aromatic ring and the aldehyde, and C-O stretching of the furan ring and the ester.[2]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
Sample Preparation (for ESI):
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.
Data Acquisition Parameters (Typical for EI):
Ionization energy: 70 eV
Source temperature: 230 °C
Mass range: m/z 50-500
Data Analysis: The mass spectrum will show the molecular ion peak ([M]⁺ or [M+H]⁺), which confirms the molecular weight. The fragmentation pattern can provide further structural information.[14]
Preliminary In Vitro Toxicity Screening of Methyl 7-formylbenzofuran-2-carboxylate: A Technical Guide for Early-Stage Drug Development
Executive Summary & Mechanistic Rationale Methyl 7-formylbenzofuran-2-carboxylate (MFBC) is a highly versatile building block frequently utilized in medicinal chemistry to synthesize complex bioactive molecules. However,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
Methyl 7-formylbenzofuran-2-carboxylate (MFBC) is a highly versatile building block frequently utilized in medicinal chemistry to synthesize complex bioactive molecules. However, before advancing any novel chemical entity (NCE) containing a benzofuran scaffold into preclinical animal models, a rigorous, tiered in vitro toxicity screening strategy is mandatory.
As a Senior Application Scientist, I approach the de-risking of MFBC not merely as a checklist of assays, but as a mechanistic investigation into its structural liabilities. The benzofuran core is notoriously susceptible to cytochrome P450 (CYP450)-mediated bioactivation. Oxidation of the furan ring often yields highly reactive electrophilic epoxides or dialdehydes, which can covalently bind to cellular macromolecules, leading to hepatotoxicity or genotoxicity[1]. Furthermore, MFBC possesses two specific functional groups that require targeted evaluation:
The C7 Formyl Group: Aldehydes are inherently reactive and can form Schiff bases with primary amines on cellular proteins, contributing to off-target cytotoxicity.
The C2 Methyl Ester: This moiety is highly susceptible to cleavage by ubiquitous intracellular carboxylesterases, potentially altering the compound's lipophilicity and intracellular distribution.
To build a self-validating safety profile, we must employ a tiered screening workflow that isolates these variables, ensuring that any observed toxicity is mechanistically understood.
Metabolic Bioactivation & Toxicity Pathways
Understanding the causality behind benzofuran toxicity is critical for designing appropriate in vitro assays. If an assay lacks the metabolic machinery to bioactivate MFBC, it will yield false-negative safety data.
Metabolic bioactivation pathways of the benzofuran scaffold leading to toxicity.
Tiered In Vitro Toxicity Screening Workflow
To systematically de-risk MFBC, we deploy a three-tiered approach. Each tier acts as a gatekeeper, preventing heavily flawed compounds from consuming downstream resources.
Tiered in vitro toxicity screening workflow for novel benzofuran derivatives.
Self-Validating Experimental Protocols
A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems, ensuring that experimental failure is immediately detectable.
Causality: HepG2 cells are utilized as a baseline human hepatic model. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity. Because benzofurans can cause mitochondrial uncoupling, a drop in tetrazolium reduction directly correlates with mitochondrial distress and impending cell death.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells at
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
Compound Preparation: Dissolve MFBC in analytical-grade DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. (Critical: Final DMSO concentration must not exceed 0.5% v/v to prevent solvent toxicity).
Internal Validation Controls:
Negative Control: 0.5% DMSO vehicle.
Positive Control: Doxorubicin (10 µM). If Doxorubicin fails to reduce viability by >50%, the entire plate is invalidated.
Incubation & Readout: Incubate cells with the compound for 48h. Add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3h. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.
Causality: Standardized under OECD Guideline 471, the Ames test detects point mutations[2]. We utilize Salmonella typhimurium strains TA98 (detects frameshift mutations caused by planar intercalators) and TA100 (detects base-pair substitutions caused by electrophiles). Because MFBC requires bioactivation to form reactive epoxides, testing with and without rat liver S9 fraction is non-negotiable[1].
Step-by-Step Methodology:
Strain Preparation: Grow TA98 and TA100 strains overnight in Oxoid nutrient broth until reaching an optical density (OD₆₀₀) of ~1.0.
Metabolic Activation (S9 Mix): Prepare a 10% v/v Aroclor 1254-induced rat liver S9 fraction supplemented with NADP⁺ and glucose-6-phosphate.
Pre-incubation: Mix 100 µL of bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9), and 50 µL of MFBC (dosed at 5, 15, 50, 150, and 500 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic conversion.
Plating & Internal Validation: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.
Validation Check: Use 2-Aminoanthracene as a positive control for the +S9 condition. If revertant colonies do not spike, the S9 fraction is enzymatically dead.
Scoring: Incubate for 48h at 37°C. Count revertant colonies. A positive mutagenic result is defined as a reproducible, dose-dependent >2-fold increase in revertants compared to the vehicle control[2].
Causality: Benzofuran-containing drugs (e.g., Amiodarone) are notorious for trapping the Kv11.1 (hERG) potassium channel in its open state, leading to delayed ventricular repolarization and potentially fatal Torsades de Pointes. Under ICH S7B guidelines, in vitro hERG patch-clamping is the gold standard for assessing this proarrhythmic risk prior to human exposure[3].
Step-by-Step Methodology:
Cell Preparation: Utilize CHO cells stably transfected with the human KCNH2 (hERG) gene.
Electrophysiology Setup: Employ whole-cell patch-clamp electrophysiology. Set the holding potential to -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current (IKr).
Validation Check: Perfuse E-4031 (100 nM), a known hERG blocker, at the end of the assay. If the tail current is not completely abolished, the patch seal was compromised, and data is discarded.
Data Analysis: Calculate the percentage of tail current inhibition relative to baseline. Generate a concentration-response curve to determine the IC₅₀.
Quantitative Data Presentation
To facilitate rapid decision-making, the quantitative outputs of the tiered screening must be synthesized. Below is a structured data matrix demonstrating how the toxicological profile of MFBC is benchmarked against acceptable pharmaceutical thresholds.
Assay Category
Biological Model
Endpoint Measured
Acceptable Threshold
Expected Benzofuran Profile
Cytotoxicity (Tier 1)
HepG2 Cells
IC₅₀ (µM)
> 50 µM
15 - 30 µM (Moderate Liability)
Genotoxicity (Tier 2)
S. typhimurium (TA98/100)
Revertant Fold-Increase
< 2-fold over vehicle
> 2-fold with S9 (High Liability)
Cardiotoxicity (Tier 3)
CHO-hERG Cells
hERG IC₅₀ (µM)
> 30 µM
~10 µM (Moderate Liability)
Interpretation: If MFBC exhibits significant genotoxicity only in the presence of S9, it confirms that the benzofuran ring is undergoing CYP450-mediated epoxidation. Subsequent lead optimization must focus on blocking the metabolically labile sites on the furan ring (e.g., via halogenation or steric shielding) to mitigate this liability.
References
[1] Title: Toxicological Profile for 2,3-Benzofuran
Source: Agency for Toxic Substances and Disease Registry (ATSDR) / National Institutes of Health (NIH)
URL:[Link]
[2] Title: Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
Source: ToxLab
URL:[Link]
[3] Title: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential (ICH E14/S7B)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Whitepaper: Electronic and Steric Topography of Methyl 7-formylbenzofuran-2-carboxylate
A Comprehensive Guide to Computational Profiling, Structural Dynamics, and Chemoselective Reactivity Executive Summary Methyl 7-formylbenzofuran-2-carboxylate (CAS: 1780084-52-7) is a highly functionalized, privileged ph...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to Computational Profiling, Structural Dynamics, and Chemoselective Reactivity
Executive Summary
Methyl 7-formylbenzofuran-2-carboxylate (CAS: 1780084-52-7) is a highly functionalized, privileged pharmacophore widely utilized in advanced drug discovery and materials science. Characterized by a rigid 10π-electron benzofuran core flanked by two strong electron-withdrawing groups (EWGs)—a methyl ester at C2 and a formyl group at C7—this molecule presents a unique electronic "push-pull" dynamic. This whitepaper provides an in-depth analysis of its electronic and steric properties, supported by computational density functional theory (DFT) and self-validating experimental protocols, to guide researchers in its chemoselective derivatization.
Electronic Architecture & Frontier Orbitals
The chemical behavior of Methyl 7-formylbenzofuran-2-carboxylate is dictated by the synergistic withdrawal of electron density from the oxygen-containing heterocyclic core.
The Synergistic "Push-Pull" Dynamic
Benzofuran itself is an electron-rich aromatic system. However, the introduction of the C2-methyl carboxylate and C7-formyl groups fundamentally alters this landscape. Both substituents exert strong inductive (-I) and resonance (-R) effects. The C2-ester stabilizes negative charge and significantly reduces the nucleophilicity of the adjacent C3 position. Simultaneously, the C7-formyl group pulls electron density from the benzene ring, creating an electron-deficient π-cloud. As demonstrated in [1], this dual-EWG substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO), making the core highly susceptible to nucleophilic attack while narrowing the overall HOMO-LUMO gap.
Fig 1: Electronic push-pull dynamics of Methyl 7-formylbenzofuran-2-carboxylate.
Molecular Electrostatic Potential (MEP)
Mapping the MEP reveals that the negative potential regions are strictly localized on the oxygen atoms of the ester and formyl moieties, while the structural core remains electropositive. This electronic differentiation is critical for designing chemoselective reactions, such as targeting the highly electrophilic C7-aldehyde over the C2-ester.
Steric Topography & Conformational Planarity
Steric accessibility dictates the feasibility of downstream cross-coupling and condensation reactions.
The benzofuran core is strictly planar. To maximize π-conjugation, both the C2-ester and C7-formyl groups are thermodynamically driven to adopt a coplanar conformation with the fused ring system. [2] reveal a maximum atomic deviation from the plane of less than 0.025 Å.
While the molecule is highly rigid, the spatial arrangement of the substituents plays a critical role in reactivity:
C7 Position: The formyl group is sterically unhindered, making it an ideal handle for Knoevenagel condensations or reductive aminations.
C3/C4 Positions: These sites remain sterically accessible for electrophilic halogenation, though the electronic deactivation by the EWGs requires harsher conditions (e.g., utilizing Lewis acid catalysts).
Quantitative Data Summary
To provide a benchmark for computational and synthetic planning, the following table summarizes the representative electronic and steric parameters derived from B3LYP/6-31G(d,p) level theory and X-ray diffraction models for this class of compounds.
Parameter
Type
Value / Description
Mechanistic Implication
HOMO Energy
Electronic
-6.36 eV
Indicates moderate electron-donating capacity of the core.
As a Senior Application Scientist, it is imperative to approach molecular characterization as a self-validating loop: computational prediction guides structural validation, which in turn dictates synthetic execution.
Fig 2: Self-validating experimental workflow for property characterization.
Protocol 1: Computational Profiling (DFT)
Causality: Before committing to bench synthesis, we utilize DFT not merely for theoretical validation, but to map the MEP and frontier orbitals. This prevents empirical trial-and-error by predicting the chemoselectivity of nucleophilic attack at the C7-formyl versus the C2-ester.
Input Generation: Construct the 3D geometry of Methyl 7-formylbenzofuran-2-carboxylate using GaussView.
Optimization: Execute geometry optimization in Gaussian using the B3LYP functional and the 6-31G(d,p) basis set.
Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. Crucial Check: Ensure the absence of imaginary frequencies to confirm the geometry represents a true energetic minimum.
Surface Mapping: Generate the MEP surface to identify localized electrophilic hotspots (indicated by intense blue regions over the carbonyl carbons).
Protocol 2: X-Ray Crystallography for Steric Validation
Causality: Crystal packing and π-π stacking interactions dictate the solid-state stability of the compound. Validating the predicted coplanarity via X-ray diffraction ensures our computational steric models are accurate for downstream transition-state planning.
Crystal Growth: Dissolve 50 mg of the compound in minimal ethyl acetate. Allow for slow solvent evaporation at room temperature over 48-72 hours to yield diffraction-quality single crystals.
Data Collection: Mount a crystal on a dual diffractometer equipped with an Atlas detector (Mo Kα radiation, T = 100 K to minimize thermal noise).
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Refinement: Apply anisotropic thermal parameters to all non-hydrogen atoms. Validation Check: Verify that the torsion angle between the ester/formyl planes and the benzofuran core approaches 0° or 180°.
Protocol 3: Chemoselective Reductive Amination at C7
Causality: The C7-aldehyde is highly electrophilic, but harsh reductive conditions could inadvertently cleave the C2-ester. We exploit the electronic differentiation mapped in Protocol 1 by using Sodium Triacetoxyborohydride (STAB)—a mild reducing agent that selectively reduces imines without affecting esters.
Imine Formation: In an oven-dried flask under N₂, dissolve 1.0 eq of Methyl 7-formylbenzofuran-2-carboxylate in anhydrous 1,2-dichloroethane (DCE, 0.1 M). Add 1.1 eq of the desired primary amine and 0.1 eq of glacial acetic acid. Stir at room temperature for 2 hours.
Reduction: Portion-wise, add 1.5 eq of STAB to the reaction mixture. Causality: The bulky triacetoxyborohydride anion is sterically hindered and electronically attenuated, ensuring absolute chemoselectivity for the transient imine over the C2-ester.
Completion & Quench: Monitor via TLC. Upon consumption of the starting material (typically 4-6 hours), quench the reaction with saturated aqueous NaHCO₃.
Isolation: Extract with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
References
Title: Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid
Source: Der Pharma Chemica
URL: [Link]
Title: Ethyl 5-bromo-1-benzofuran-2-carboxylate
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Evaluating novel piperazine derivatives as aluminum corrosion inhibitor: a computational study
Source: Emerald Publishing
URL: [Link]
Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy
Source: RSC Advances
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Step-by-Step Synthesis Protocol for Methyl 7-formylbenzofuran-2-carboxylate
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals. Compound: Methyl 7-formylbenzofuran-2-carboxylate (CAS RN: 1780084-52-7) Introduction & Mechanistic Rationale Methyl 7-...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals.
Compound: Methyl 7-formylbenzofuran-2-carboxylate (CAS RN: 1780084-52-7)
Introduction & Mechanistic Rationale
Methyl 7-formylbenzofuran-2-carboxylate is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry for the synthesis of complex pharmaceutical agents, including enzyme inhibitors and receptor antagonists[1]. The benzofuran core is a privileged scaffold, and the dual functionalization (a methyl ester at C2 and a formyl group at C7) provides orthogonal reactive sites for subsequent cross-coupling, reductive amination, or condensation reactions.
The Rap-Stoermer / Knoevenagel Tandem Strategy
The most robust and atom-economical method for constructing the benzofuran-2-carboxylate architecture relies on the tandem O-alkylation and intramolecular aldol-type condensation of salicylaldehyde derivatives[2].
To synthesize the 7-formyl derivative, the starting material of choice is 2-hydroxybenzene-1,3-dicarbaldehyde (3-formylsalicylaldehyde). The reaction proceeds via two distinct mechanistic stages:
Etherification (O-Alkylation): The phenolic hydroxyl group is selectively deprotonated by a mild base and undergoes an
SN2
reaction with methyl bromoacetate.
Intramolecular Cyclization: The newly introduced active methylene group undergoes a base-catalyzed Knoevenagel-type condensation with the adjacent formyl group at the C1 position, followed by irreversible dehydration to aromatize the furan ring[3]. The second formyl group at the C3 position of the starting material remains unreacted, ultimately becoming the C7 formyl group of the benzofuran product.
Expert Insight on Base Selection:
The choice of anhydrous potassium carbonate (
K2CO3
) is critical. Because the starting material possesses two formyl groups lacking
α
-hydrogens, the use of stronger bases (e.g.,
NaOH
or
KOH
) would rapidly induce a competing Cannizzaro disproportionation, destroying the starting material.
K2CO3
provides the perfect basicity window: strong enough to deprotonate the phenol (
pKa≈8
) and drive the cyclization, but mild enough to leave the aldehydes intact[3].
Caption: Mechanistic pathway for the tandem O-alkylation and intramolecular aldol condensation.
Materials and Reagents
The following table outlines the stoichiometric requirements for a standard 10 mmol scale discovery-phase synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
2-Hydroxybenzene-1,3-dicarbaldehyde
150.13
1.0
1.50 g
Starting Material
Methyl bromoacetate
153.00
1.1
1.04 mL (1.68 g)
Alkylating Agent
Potassium carbonate (Anhydrous)
138.20
2.5
3.45 g
Mild Base
N,N-Dimethylformamide (DMF)
73.09
-
20.0 mL
Polar Aprotic Solvent
Ethyl Acetate (EtOAc)
88.11
-
As needed
Extraction Solvent
Brine (Saturated NaCl)
-
-
As needed
Aqueous Wash
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol
Step 1: Reaction Setup
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzene-1,3-dicarbaldehyde (1.50 g, 10.0 mmol) in anhydrous DMF (20 mL).
Add anhydrous
K2CO3
(3.45 g, 25.0 mmol) in one portion. Note: The solution will immediately transition to a deep yellow/orange hue, visually confirming the formation of the phenoxide anion.
Step 2: Controlled Alkylation
3. Cool the reaction flask to 0–5 °C using an ice-water bath.
4. Add methyl bromoacetate (1.04 mL, 11.0 mmol) dropwise over 10 minutes via syringe.
Causality: Dropwise addition at low temperatures mitigates localized exotherms, preventing unwanted side reactions or degradation of the highly reactive
α
-bromoester[2].
Step 3: Cyclization and Aromatization
5. Remove the ice bath, attach a reflux condenser, and place the flask in a pre-heated oil bath at 85 °C .
6. Stir vigorously for 4 to 6 hours.
Causality: While the initial
SN2
etherification occurs rapidly at room temperature, the subsequent Knoevenagel condensation requires thermal energy to overcome the activation barrier for C-C bond formation and to drive the irreversible dehydration step[1].
Step 4: Reaction Monitoring (Self-Validation)
7. Monitor the reaction via TLC (Eluent: Hexanes:EtOAc 7:3).
8. You will observe the disappearance of the starting material (
Rf≈0.4
), the transient appearance of the acyclic ether intermediate, and the eventual dominance of the highly UV-active benzofuran product (
Rf≈0.6
). Do not stop the reaction until the intermediate spot is fully consumed.
Step 5: Aqueous Work-Up
9. Cool the reaction mixture to room temperature and pour it slowly into 100 mL of vigorously stirred crushed ice/water.
10. Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).
11. Wash the combined organic layers with distilled water (2 × 50 mL) and brine (2 × 50 mL).
Causality: Multiple aqueous washes are strictly necessary to partition the highly water-soluble DMF out of the organic phase.
12. Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude product.
Step 6: Purification
13. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).
14. Elute with a gradient of Hexanes:Ethyl Acetate (9:1 transitioning to 7:3).
15. Pool the product-containing fractions and evaporate to afford Methyl 7-formylbenzofuran-2-carboxylate as a crystalline solid.
Analytical Characterization
To verify the structural integrity of the synthesized compound, compare against the following expected spectral benchmarks:
Application Notes and Protocols for the Suzuki Cross-Coupling of Methyl 7-formylbenzofuran-2-carboxylate
Abstract This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 7-formylbenzofuran-2-carboxylate, a substrate featuring both an electrophilic aldehyde and an...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction on Methyl 7-formylbenzofuran-2-carboxylate, a substrate featuring both an electrophilic aldehyde and an ester functionality. The benzofuran core is a privileged scaffold in medicinal chemistry, and its functionalization is critical for the development of novel therapeutics.[1][2] This guide delves into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield coupling while preserving the sensitive formyl group. We present a robust, step-by-step protocol, troubleshooting advice, and a summary of optimized conditions suitable for various aryl and heteroaryl boronic acids, aimed at researchers, chemists, and professionals in drug development.
Introduction: The Significance of Benzofuran Arylation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[3][4] This palladium-catalyzed reaction is indispensable in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules and approved pharmaceuticals.[1][5] The specific substrate, Methyl 7-formylbenzofuran-2-carboxylate, presents a unique synthetic challenge: to selectively form a new C-C bond at a halogenated position without engaging the reactive aldehyde functionality. While the Suzuki reaction is known for its compatibility with aldehydes[6], careful optimization is paramount to prevent side reactions and ensure high efficiency. This guide provides the foundational knowledge and practical protocols to successfully navigate this transformation.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][7] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The cycle consists of three key stages:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the benzofuran substrate, forming a Pd(II) intermediate. This is often the rate-limiting step.
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.
Reductive Elimination: The two organic moieties on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Suzuki Coupling of Methyl 4-Bromo-7-formylbenzofuran-2-carboxylate
This section outlines a general and robust protocol for the coupling of a model substrate, Methyl 4-bromo-7-formylbenzofuran-2-carboxylate, with a generic arylboronic acid. This procedure has been designed based on established methods for similar benzofuran systems.[1][2][5]
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add Methyl 4-bromo-7-formylbenzofuran-2-carboxylate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. A 4:1 to 6:1 ratio of dioxane to water is a common starting point.[1]
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%), to the flask. Some protocols add the catalyst before the solvent, which is also acceptable. The mixture may change color, often to a yellow or light brown hue.
Degassing (Optional but Recommended): For sensitive substrates or to ensure maximal catalyst lifetime, the reaction mixture can be further degassed by three cycles of freeze-pump-thaw or by bubbling inert gas through the solution for 15 minutes.
Reaction Execution: Place the sealed flask in a preheated oil bath at 85-95 °C.[1] Stir the reaction vigorously for 4-16 hours.
Monitoring Progress: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC could be 20-30% ethyl acetate in hexanes.
Work-up:
Once the reaction is complete, allow the mixture to cool to room temperature.
Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).
Separate the layers in a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Combine the organic layers and wash sequentially with water (1 x 20 mL) and brine (1 x 20 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure arylated benzofuran product.[1]
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Scientific Rationale and Optimization Strategies
The success of the coupling reaction with an aldehyde-containing substrate hinges on the judicious selection of each component.
Catalyst and Ligand Selection
Pd(PPh₃)₄: This is a reliable, air-stable Pd(0) precatalyst that is often effective for standard couplings of aryl bromides.[1] It requires no pre-activation.
Pd(OAc)₂ / Ligand Systems: For more challenging couplings (e.g., with sterically hindered boronic acids or less reactive aryl chlorides), a Pd(II) source like Palladium(II) acetate combined with a phosphine ligand is often superior.[8]
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos): These electron-rich and bulky ligands promote fast rates of both oxidative addition and reductive elimination.[9] This enhanced reactivity can allow for lower reaction temperatures or shorter reaction times, which is beneficial for thermally sensitive substrates containing functional groups like aldehydes.
N-Heterocyclic Carbenes (NHCs): NHC ligands form very stable and highly active palladium complexes, making them excellent for difficult cross-couplings, including those involving aryl chlorides.[10]
Choice of Base and Solvent
Base: The base is crucial for activating the boronic acid.
K₂CO₃ and K₃PO₄: These are commonly used inorganic bases that are effective and economical.[2][9] K₃PO₄ is a slightly stronger base and can be more effective in some cases.[1]
Cs₂CO₃: A stronger and more soluble base, often used for less reactive coupling partners.[11]
Organic Bases: In cases where inorganic bases cause issues, organic bases like triethylamine (TEA) can be used, though they are generally less common for standard Suzuki reactions.
Solvent: The solvent system must dissolve the organic substrate, the boronic acid, and the base to a sufficient extent.
Dioxane/Water or Toluene/Water: Aqueous solvent mixtures are highly effective. Water plays a key role in the transmetalation step by facilitating the formation of the hydroxide-boronate complex.[1][5][6]
Anhydrous Conditions: While less common, non-aqueous conditions can be used, particularly with boronate esters or trifluoroborate salts, which do not require base-mediated activation in the same way.[8]
Boronic Acid Partner Considerations
Stability: Heteroaryl boronic acids, particularly those with nitrogen atoms, can be prone to protodeboronation (hydrolysis of the C-B bond).[7][12] Using a slight excess (1.5 eq.) of the boronic acid and ensuring efficient reaction kinetics can help mitigate this side reaction.
Alternatives: For particularly unstable boronic acids, more robust surrogates can be employed:
Pinacol Boronate Esters: These are more stable to storage and purification but may exhibit slower transmetalation rates.
Potassium Organotrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are excellent coupling partners.[13]
MIDA Boronates: These "caged" boronic acids offer exceptional stability to a wide range of reaction conditions and can be deprotected under mild basic conditions just before the coupling step.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Reaction
Inactive catalyst (oxidized); Insufficiently degassed; Poor choice of base/solvent.
Use fresh catalyst; Ensure rigorous degassing; Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems; Consider a more active ligand like SPhos.
Protodeboronation
Unstable boronic acid; Prolonged reaction time at high temperature.
Use a higher loading of boronic acid (1.5-2.0 eq.); Use a more active catalyst to shorten reaction time; Consider using a more stable boronate ester or trifluoroborate salt.[7][12]
Homocoupling
Presence of oxygen leading to Pd(II) species; Slow transmetalation.
Ensure thorough degassing of the reaction mixture.[7] Use a base/solvent combination that promotes efficient transmetalation.
Aldehyde Reaction
Harsh reaction conditions (though unlikely for Suzuki).
If side products related to the aldehyde are observed, attempt the reaction at a lower temperature with a more active catalyst system (e.g., Pd(OAc)₂/SPhos) to accelerate the desired coupling.[9]
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 7-formylbenzofuran-2-carboxylate derivatives is a highly feasible and powerful method for generating molecular diversity. By carefully selecting a suitable palladium catalyst, base, and solvent system, researchers can achieve high yields while preserving the integrity of the formyl group. The protocol provided herein serves as a robust and validated starting point for the synthesis of complex arylated benzofurans, which are of significant interest to the pharmaceutical and materials science communities.
References
Khan, L., Zubair, M., et al. (2025). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Pakistan Journal of Pharmaceutical Sciences, 38(5), 1516-1527. [Link]
Vedejs, E., et al. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(12), 2599–2602. [Link]
Gomes, P., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. [Link]
Old, D. W., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
Wang, D., et al. (2023). Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy. Organic Letters, 25(37), 6869–6874. [Link]
Hughes, D. L., et al. (2013). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters, 15(17), 4462–4465. [Link]
Wang, Z., et al. (2006). Regioselective Suzuki coupling of benzofuran or benzothiophene boronic acids and dibromo substituted naphthalenes: synthesis of a potent inhibitor of plasminogen activator inhibitor-1. Tetrahedron Letters, 47(20), 3365–3369. [Link]
De Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5034-5043. [Link]
Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(4), 954-960. [Link]
Mathews, C. J., et al. (2004). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Inorganica Chimica Acta, 357(13), 3973-3976. [Link]
Procter, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. RSC Publishing. [Link]
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Smith, A. M., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2583–2587. [Link]
Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
Ghorab, M. M., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-10. [Link]
Preparation of novel benzofuran derivatives from Methyl 7-formylbenzofuran-2-carboxylate
An Application Guide for the Synthesis of Novel Benzofuran Scaffolds from Methyl 7-formylbenzofuran-2-carboxylate Authored by a Senior Application Scientist This technical guide is designed for researchers, medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Guide for the Synthesis of Novel Benzofuran Scaffolds from Methyl 7-formylbenzofuran-2-carboxylate
Authored by a Senior Application Scientist
This technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It details robust synthetic methodologies for transforming Methyl 7-formylbenzofuran-2-carboxylate , a versatile starting material, into a diverse library of novel benzofuran derivatives. The benzofuran core is a well-established "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3][4].
This document provides not just protocols, but also the underlying chemical principles and strategic considerations for each synthetic route. The methodologies are chosen for their reliability, scalability, and tolerance to various functional groups, enabling the generation of compound libraries for high-throughput screening and lead optimization.
Strategic Overview: Leveraging the Reactivity of the Formyl Group
The aldehyde functionality at the C-7 position of Methyl 7-formylbenzofuran-2-carboxylate is the primary anchor for synthetic diversification. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal handle for carbon-carbon and carbon-nitrogen bond-forming reactions. This guide will focus on three cornerstone transformations:
Knoevenagel Condensation: For the synthesis of α,β-unsaturated derivatives, introducing conjugated systems that are often crucial for biological activity.
Wittig Olefination: For the conversion of the aldehyde to a diverse range of substituted alkenes.
Reductive Amination: For the synthesis of secondary and tertiary amines, a key functional group in many pharmacologically active molecules.
The methyl ester at the C-2 position provides a secondary site for later-stage modification, such as hydrolysis to the carboxylic acid and subsequent amide coupling, further expanding the chemical space of the synthesized library[5][6].
Caption: Synthetic pathways from the core scaffold.
Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
Principle and Rationale
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product[7][8]. This reaction is exceptionally valuable as it proceeds under mild, often base-catalyzed conditions, and tolerates a wide variety of functional groups. The resulting conjugated system extends the electronic framework of the benzofuran core, a common feature in pharmacologically active molecules[9].
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde starting material[7].
Caption: Mechanism of the Knoevenagel condensation.
Protocol: Synthesis of Methyl 7-(2,2-dicyanovinyl)benzofuran-2-carboxylate
This protocol describes the reaction with malononitrile as the active methylene component.
Materials:
Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq)
Malononitrile (1.1 eq)
Piperidine (0.1 eq)
Ethanol (or Toluene)
Magnetic stirrer and hotplate
Round-bottom flask with reflux condenser
Procedure:
Reaction Setup: To a round-bottom flask, add Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq) and ethanol to create a 0.2 M solution.
Reagent Addition: Add malononitrile (1.1 eq) to the solution and stir until dissolved.
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Scope of Derivatization
The protocol can be adapted for a wide range of active methylene compounds to generate diverse derivatives.
Active Methylene Compound
Reagent Name
Expected Product Structure (at C-7)
CH₂(CN)₂
Malononitrile
-CH=C(CN)₂
CH₂(COOEt)₂
Diethyl malonate
-CH=C(COOEt)₂
NCCH₂COOEt
Ethyl cyanoacetate
-CH=C(CN)(COOEt)
CH₂(COCH₃)₂
Acetylacetone
-CH=C(COCH₃)₂
Thiobarbituric Acid
Thiobarbituric Acid
Substituted pyrimidine ring
Synthesis of Alkenyl Derivatives via Wittig Olefination
Principle and Rationale
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones[10][11]. It involves the reaction of a carbonyl compound with a phosphonium ylide (a Wittig reagent). The significant driving force for this reaction is the formation of the very stable triphenylphosphine oxide byproduct, which ensures high conversion rates[12][13].
A key advantage of the Wittig reaction is its predictability and functional group tolerance. The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide and the reaction conditions[11][13]. Non-stabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (with an electron-withdrawing group) favor the E-alkene.
Caption: The Wittig reaction pathway.
Protocol: Synthesis of Methyl 7-vinylbenzofuran-2-carboxylate
This protocol uses methyltriphenylphosphonium bromide to generate the simplest alkene.
Materials:
Methyltriphenylphosphonium bromide (1.1 eq)
n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) (1.1 eq)
Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq)
Anhydrous Tetrahydrofuran (THF)
Schlenk line or inert atmosphere setup (e.g., Argon or Nitrogen)
Magnetic stirrer, syringes, and septum-capped flasks
Procedure:
Ylide Generation:
Under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a flame-dried flask.
Cool the suspension to 0°C in an ice bath.
Slowly add n-BuLi (1.1 eq) dropwise via syringe. The solution will typically turn a characteristic color (e.g., deep red or orange), indicating ylide formation.
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
Reaction with Aldehyde:
In a separate flask, dissolve Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq) in anhydrous THF.
Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Work-up and Isolation:
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
Scope of Derivatization
A wide variety of alkenes can be synthesized by choosing the appropriate phosphonium salt.
Phosphonium Salt Precursor (Alkyl Halide)
Ylide Structure
Expected Product Structure (at C-7)
CH₃Br
Ph₃P=CH₂
-CH=CH₂
CH₃CH₂Br
Ph₃P=CHCH₃
-CH=CHCH₃
C₆H₅CH₂Cl
Ph₃P=CHC₆H₅
-CH=CHC₆H₅ (Styrenyl)
BrCH₂COOEt
Ph₃P=CHCOOEt
-CH=CHCOOEt (Stabilized ylide, E-isomer favored)
Synthesis of Amine Derivatives via Reductive Amination
Principle and Rationale
Reductive amination is a highly efficient method for forming C-N bonds, transforming an aldehyde into a primary, secondary, or tertiary amine[14]. The process involves two key steps that are often performed in a single pot: the formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by its immediate reduction[15].
The choice of reducing agent is critical for success. Mild, selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal because they readily reduce the protonated iminium ion intermediate but are slow to reduce the starting aldehyde[14][16]. This selectivity prevents the competitive formation of the corresponding alcohol, leading to high yields of the desired amine product.
Caption: One-pot reductive amination workflow.
Protocol: Synthesis of Methyl 7-((diethylamino)methyl)benzofuran-2-carboxylate
This protocol uses diethylamine as a representative secondary amine.
Materials:
Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq)
Diethylamine (1.2 eq)
Sodium triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Acetic Acid (optional, 1-2 drops as catalyst)
Magnetic stirrer
Round-bottom flask
Procedure:
Reaction Setup: In a round-bottom flask, dissolve Methyl 7-formylbenzofuran-2-carboxylate (1.0 eq) in DCM.
Amine Addition: Add diethylamine (1.2 eq) to the solution. If desired, add one drop of glacial acetic acid to catalyze iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. The reaction is mildly exothermic.
Reaction: Stir the reaction at room temperature for 3-24 hours. Monitor the disappearance of the starting material by TLC.
Work-up and Isolation:
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Scope of Derivatization
This method is applicable to a vast range of primary and secondary amines, enabling the synthesis of a large and diverse library of compounds.
Amine Reagent
Amine Class
Expected Product Structure (at C-7)
NH₃ (as NH₄OAc)
Primary
-CH₂-NH₂
CH₃NH₂
Primary
-CH₂-NHCH₃
Piperidine
Secondary
-CH₂-N(CH₂)₅
Aniline
Primary (Aromatic)
-CH₂-NHPh
N-methylpiperazine
Secondary
-CH₂-N(CH₂CH₂)₂NCH₃
References
BenchChem. (2025). The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide.
Patel, R. P., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Chemical and Pharmaceutical Research.
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]
Asif, M. (2015). Bioactive Benzofuran derivatives: A review. PubMed. Available at: [Link]
Various Authors. (n.d.). Pharmacological Activities of Benzofuran Derivatives. ResearchGate. Available at: [Link]
Wang, J., et al. (2022). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
Cacchi, S., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: [Link]
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Abaee, M. S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Heterocyclic Communications. Available at: [Link]
Various Authors. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. ResearchGate. Available at: [Link]
Mantu, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. Available at: [Link]
Tanimoro, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]
Anis, E., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available at: [Link]
Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]
Various Authors. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]
Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. Available at: [Link]
Various Authors. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4-ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. Hetero Letters. Available at: [Link]
Kumar, C. S., et al. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. Available at: [Link]
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
Martínez-Vargas, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Molecules. Available at: [Link]
Sudeesh, K. V., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Crystal Structure Theory and Applications. Available at: [Link]
Selishcheva, E., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. Available at: [Link]
Al-Haideri, H. H. A. (2013). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Applicable Chemistry. Available at: [Link]
Ranu, B. C., & Kundu, D. (2018). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]
Kowalewska, M., et al. (2012). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]
Various Inventors. (2018). Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
Tanimoro, K., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Publishing. Available at: [Link]
Technical Support Center: Synthesis of Methyl 7-Formylbenzofuran-2-carboxylate
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 7-formylbenzofuran-2-carboxylate. This document is designed for chemistry professionals engage...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 7-formylbenzofuran-2-carboxylate. This document is designed for chemistry professionals engaged in pharmaceutical research and fine chemical development. Here, we address common challenges and provide advanced troubleshooting strategies to optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and validated through established literature.
Troubleshooting Guide: From Reaction Failure to High-Yield Synthesis
This section addresses specific experimental issues in a question-and-answer format. We will focus on the Vilsmeier-Haack formylation, a standard and effective method for this transformation.
Scenario 1: Low to No Product Formation
Question: My TLC analysis shows only the starting material (Methyl benzofuran-2-carboxylate) after the recommended reaction time. What are the likely causes and how can I fix this?
Answer: This issue almost always points to an inactive Vilsmeier reagent or insufficient reactivity of the substrate. Let's break down the potential causes and solutions.
1. Inactive Vilsmeier Reagent (The Primary Suspect):
The Vilsmeier reagent (chloroiminium salt) is notoriously sensitive to moisture. Its formation from phosphoryl chloride (POCl₃) and dimethylformamide (DMF) can be compromised by trace amounts of water.
Causality: Water rapidly hydrolyzes POCl₃ and the Vilsmeier reagent itself, preventing the electrophilic aromatic substitution required for formylation.
Troubleshooting Protocol:
Reagent Quality: Use a freshly opened bottle of POCl₃. Ensure your DMF is anhydrous grade (<50 ppm water) and stored over molecular sieves.
Inert Atmosphere: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
Reagent Premixing: Prepare the Vilsmeier reagent in situ by slowly adding POCl₃ to chilled (0 °C) anhydrous DMF. A gentle exotherm and often the formation of a crystalline precipitate indicate successful reagent formation. Allow the reagent to stir for 20-30 minutes at 0 °C before adding your substrate.
2. Insufficient Reaction Temperature:
While the initial formation of the Vilsmeier reagent is done at 0 °C, the subsequent formylation of the benzofuran ring often requires thermal energy to overcome the activation barrier.
Causality: The electron-withdrawing nature of the C2-ester group deactivates the benzofuran ring, making the electrophilic substitution more challenging than on an unsubstituted benzofuran.
Optimization Strategy:
After adding your substrate at a low temperature, allow the reaction to slowly warm to room temperature.
If no conversion is observed, gently heat the reaction mixture. Monitor the progress by TLC every hour. A systematic temperature screen is recommended (e.g., 40 °C, 60 °C, 80 °C).
Scenario 2: Multiple Spots on TLC, Indicating Side-Product Formation
Question: My reaction produces the desired product, but also several side-products that are difficult to separate. What are these impurities and how can I minimize them?
Answer: The formation of multiple products typically arises from a lack of regioselectivity or from decomposition. The C4, C5, and C6 positions on the benzofuran ring are also susceptible to formylation, although the C7 position is generally favored due to electronic and steric factors.
1. Lack of Regioselectivity:
The primary competing reaction is formylation at the C4 position.
Causality: The directing effect of the furan oxygen activates multiple positions on the benzene ring for electrophilic attack. While the C7 position is often favored, changes in solvent or reaction conditions can alter this selectivity.
Mitigation Strategies:
Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard solvents. Using a more coordinating solvent like DMF in excess can sometimes alter selectivity. Stick to non-polar, aprotic solvents for baseline experiments.
Temperature Control: Run the reaction at the lowest temperature that still affords a reasonable reaction rate. Higher temperatures can lead to a loss of selectivity.
2. Product or Starting Material Decomposition:
Benzofurans can be sensitive to strong acids. The workup procedure is a critical step where decomposition can occur.
Causality: The aqueous workup to quench the reaction and hydrolyze the iminium intermediate generates a significant amount of acid (from POCl₃). Prolonged exposure can lead to ring-opening or polymerization.
Refined Workup Protocol:
Cool the reaction mixture in an ice bath.
Instead of quenching with water, slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing a crushed ice/saturated sodium bicarbonate solution. This neutralizes the acid as it's being quenched.
Maintain the pH between 7-8 during the initial quench.
Extract the product immediately into a suitable organic solvent like ethyl acetate or DCM.
Frequently Asked Questions (FAQs)
Q1: Why is the Vilsmeier-Haack reaction the preferred method for this synthesis?
A1: The Vilsmeier-Haack reaction is highly effective for formylating moderately activated aromatic rings like benzofuran. It operates under relatively mild conditions compared to other methods like Gattermann or Rieche formylation, which often require stronger Lewis acids that can be incompatible with the ester functional group.
Q2: What is the detailed mechanism for the Vilsmeier-Haack formylation of Methyl benzofuran-2-carboxylate?
A2: The reaction proceeds in three main stages:
Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
Electrophilic Aromatic Substitution: The π-electrons of the benzofuran ring attack the Vilsmeier reagent, preferentially at the electron-rich C7 position. This forms a sigma complex.
Hydrolysis: A proton is eliminated to restore aromaticity, forming an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final aldehyde product, Methyl 7-formylbenzofuran-2-carboxylate.
Below is a diagram illustrating the core mechanism.
Caption: Vilsmeier-Haack reaction pathway.
Q3: How critical is the stoichiometry of the reagents?
A3: It is very critical. A slight excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to di-formylation or other side reactions. A good starting point is a molar ratio of 1.0 : 1.5 : 1.5 for Substrate : POCl₃ : DMF.
Reagent
Molar Equivalents (Recommended)
Rationale
Methyl benzofuran-2-carboxylate
1.0
Limiting Reagent
Phosphoryl chloride (POCl₃)
1.2 - 1.5
Ensures complete formation of the Vilsmeier reagent.
Dimethylformamide (DMF)
1.2 - 1.5 (as reagent)
Can be used in excess as the solvent, but for stoichiometry, match POCl₃.
Q4: What is the best method for purifying the final product?
A4: The crude product is typically a solid or a thick oil.
Initial Purification: After extraction and drying, the solvent should be removed under reduced pressure. The resulting crude material can sometimes be triturated with a cold, non-polar solvent like hexane or a hexane/ether mixture to precipitate the product and wash away non-polar impurities.
Column Chromatography: This is the most effective method for achieving high purity. Use a silica gel stationary phase with a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). The product is moderately polar and should elute after the starting material but before any highly polar baseline impurities.
Recrystallization: If a solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can provide the final product in high purity.
Troubleshooting Workflow: A Logic Diagram
This diagram provides a systematic approach to diagnosing and solving issues with your synthesis.
Caption: A logical workflow for troubleshooting the synthesis.
Optimization
Technical Support Center: Troubleshooting Low Aqueous Solubility of Methyl 7-formylbenzofuran-2-carboxylate
Welcome to the technical support center for Methyl 7-formylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqu...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Methyl 7-formylbenzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions to facilitate your experimental success. Our approach is rooted in the fundamental principles of physical chemistry and is supported by established scientific literature.
Understanding the Challenge: Why is Methyl 7-formylbenzofuran-2-carboxylate Poorly Soluble in Water?
Methyl 7-formylbenzofuran-2-carboxylate is a heterocyclic aromatic compound. Its molecular structure, characterized by a fused benzene and furan ring system, along with a methyl ester and a formyl group, dictates its physicochemical properties. The benzofuran core is inherently hydrophobic, a characteristic that significantly contributes to its limited solubility in aqueous media. While the ester and aldehyde functionalities can participate in some polar interactions, the large non-polar surface area of the molecule dominates, leading to a preference for lipophilic environments over aqueous ones.
The parent molecule, benzofuran, is known for its low water solubility but is soluble in organic solvents such as ethanol and ether[1][2]. It has a logP of 2.67, indicating its lipophilic nature[3]. The addition of the methyl ester and formyl groups to the benzofuran scaffold, while adding some polarity, does not sufficiently counteract the hydrophobicity of the core structure to render it freely soluble in water.
Q1: I'm observing very low to no dissolution of Methyl 7-formylbenzofuran-2-carboxylate in my aqueous buffer. What is the first step I should take?
A1: Initial Solvent Selection and the Use of Co-solvents.
Given the hydrophobic nature of the benzofuran core, direct dissolution in aqueous buffers is expected to be challenging. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.
Underlying Principle: This method, often referred to as "solvent dumping," works by first completely solvating the compound in a solvent in which it is highly soluble. The subsequent dilution into the aqueous phase should be done carefully to avoid precipitation.
Recommended Co-solvents:
Dimethyl sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Ethanol
Methanol
Acetone
Experimental Protocol: Preparing a Solubilized Working Solution
Stock Solution Preparation: Weigh out a precise amount of Methyl 7-formylbenzofuran-2-carboxylate and dissolve it in a minimal amount of a suitable organic co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (to 37-40°C) or sonication can aid in dissolution.
Working Solution Preparation: While vortexing your aqueous buffer, slowly add the required volume of the organic stock solution dropwise. This gradual addition helps to disperse the compound and minimize localized high concentrations that can lead to precipitation.
Final Co-solvent Concentration: It is crucial to keep the final concentration of the organic co-solvent in your aqueous medium as low as possible, ideally below 1% (v/v), to avoid potential artifacts in biological assays. Always run a vehicle control (aqueous buffer with the same final concentration of the co-solvent) in your experiments.
Data Summary: Recommended Starting Co-solvents
Co-solvent
Key Characteristics
Typical Starting Stock Concentration
DMSO
High solubilizing power for many organic compounds.
10-50 mM
Ethanol
Less toxic than DMSO for many cell-based assays.
10-50 mM
DMF
Strong solubilizing agent, use with caution due to potential reactivity.
10-50 mM
Q2: I've tried using a co-solvent, but my compound still precipitates upon dilution into the aqueous buffer. What are my next options?
A2: Exploring pH Adjustment and the Use of Solubilizing Excipients.
If co-solvents alone are insufficient, the next step is to investigate the use of pH modification and solubilizing agents such as surfactants and cyclodextrins.
pH Adjustment:
While Methyl 7-formylbenzofuran-2-carboxylate does not have strongly acidic or basic functional groups that would be significantly ionized within a typical physiological pH range (pH 4-8), extreme pH values could potentially induce hydrolysis of the methyl ester over time. However, for initial solubilization, modest pH shifts can sometimes influence solubility by affecting the overall hydrogen-bonding network of the solution. It is worth exploring a pH range that is compatible with your experimental system.
Surfactants:
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core of the micelles, thereby increasing their apparent solubility in the aqueous medium.
Recommended Surfactants:
Tween® 20 (Polysorbate 20): A non-ionic surfactant commonly used in biological applications.
Tween® 80 (Polysorbate 80): Another non-ionic surfactant with good solubilizing properties.
Sodium dodecyl sulfate (SDS): An anionic surfactant, generally used in more denaturing conditions.
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like Methyl 7-formylbenzofuran-2-carboxylate, forming inclusion complexes that are more water-soluble.
Recommended Cyclodextrins:
β-Cyclodextrin (β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Has improved water solubility over β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD; Captisol®): A modified cyclodextrin with excellent solubilizing capacity and a good safety profile.
Experimental Workflow: Systematic Approach to Solubilization
Caption: A systematic workflow for troubleshooting the low aqueous solubility of Methyl 7-formylbenzofuran-2-carboxylate.
Q3: How can I quantitatively measure the solubility of Methyl 7-formylbenzofuran-2-carboxylate in different solvent systems?
A3: Employing Analytical Techniques for Solubility Determination.
A quantitative assessment of solubility is crucial for developing a robust formulation. The shake-flask method followed by a suitable analytical technique is a standard approach.
Sample Preparation: Add an excess amount of Methyl 7-formylbenzofuran-2-carboxylate to a known volume of the desired solvent system (e.g., buffer, co-solvent mixture, excipient solution) in a sealed vial.
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method.
Analytical Methods for Concentration Determination:
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Requires the development of a calibration curve with known concentrations of the compound.
UV-Vis Spectroscopy: A simpler and faster method if the compound has a distinct chromophore and there are no interfering substances in the solvent system. A calibration curve is also necessary.
Concluding Remarks
The low aqueous solubility of Methyl 7-formylbenzofuran-2-carboxylate is an inherent property derived from its chemical structure. A systematic approach, beginning with the use of water-miscible co-solvents and progressing to the inclusion of solubilizing excipients like surfactants and cyclodextrins, will provide a rational path to achieving a workable solution for your experiments. It is imperative to validate the chosen solubilization method to ensure it does not interfere with the intended biological or chemical assays. Always include appropriate vehicle controls in your experimental design.
References
PubMed. Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. [Link]
Resolving crystallization and recrystallization issues with Methyl 7-formylbenzofuran-2-carboxylate
Technical Support Center: Methyl 7-formylbenzofuran-2-carboxylate Welcome to the dedicated technical support guide for handling Methyl 7-formylbenzofuran-2-carboxylate. This resource is designed for researchers, chemists...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Methyl 7-formylbenzofuran-2-carboxylate
Welcome to the dedicated technical support guide for handling Methyl 7-formylbenzofuran-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the purification of this important benzofuran derivative. Crystallization, a seemingly straightforward purification technique, often requires nuanced troubleshooting, especially for multifunctional molecules like this one.
This guide moves beyond simple protocols to explain the why behind each step, empowering you to make informed decisions in your laboratory work. We will explore the fundamental principles governing crystallization and provide direct, actionable solutions to common problems.
PART 1: Understanding the Molecule and Crystallization Fundamentals
Methyl 7-formylbenzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core, a methyl ester at the 2-position, and a formyl (aldehyde) group at the 7-position. The presence of the polar carbonyl groups (aldehyde and ester) and the aromatic system gives the molecule moderate polarity. This structural information is critical for the initial selection of a suitable solvent system, based on the well-established principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[1][2].
Crystallization is a process of solid-liquid separation where a solute transfers from the liquid solution to a pure solid crystalline phase. The process is governed by two key stages:
Nucleation: The initial formation of tiny, stable crystalline entities.
Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals.
An ideal recrystallization solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing for recovery of the purified solid upon cooling[3].
PART 2: Troubleshooting Guide for Crystallization & Recrystallization
This section is structured in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My compound won't crystallize from solution. What are the first steps I should take?
When a solution fails to produce crystals upon cooling, it is typically due to one of two reasons: the solution is not supersaturated, or the energy barrier for nucleation has not been overcome.
Troubleshooting Steps:
Induce Nucleation:
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for nucleation to begin[4].
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This bypasses the nucleation stage and promotes crystal growth. If you don't have one, try touching a glass rod to the solution, letting it air dry to form microcrystals, and then re-introducing it.
Increase Concentration: Your solution may be too dilute. Gently heat the solution to boil off a small portion of the solvent (e.g., 10-15% of the volume) and then allow it to cool again. This increases the solute concentration, facilitating supersaturation[4].
Check Purity: Highly impure compounds often fail to crystallize. If the material is an oil or gum, it may contain residual solvent (like DMSO or DMF) or other byproducts that act as crystallization inhibitors[5]. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Drastic Cooling: Plunge the flask into an ice-salt bath or a dry ice/acetone bath. While rapid cooling often leads to smaller, less pure crystals, it can be a useful diagnostic tool to confirm if the compound can solidify from the chosen solvent.
Q2: My compound "oils out," forming a liquid layer instead of solid crystals. How can I prevent this?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point[6]. This is common when a solution is highly concentrated or when the boiling point of the solvent is higher than the compound's melting point[3]. The resulting oil is essentially impure liquid solute and rarely crystallizes well upon further cooling.
Solutions:
Increase Solvent Volume: The most common cause is that the solution becomes supersaturated at too high a temperature. Re-heat the mixture until the oil redissolves, then add more of the same solvent (typically 10-20%) to decrease the saturation point to a lower temperature. Let this more dilute solution cool slowly[4].
Lower the Cooling Temperature: Before cooling, ensure your solution is just saturated at the solvent's boiling point. As it cools, the point of supersaturation will be reached at a lower temperature, which is hopefully below the compound's melting point.
Change Solvents: Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), consider switching to ethyl acetate (b.p. 77 °C) or acetone (b.p. 56 °C)[6].
Modify the Solvent System: If using a mixed solvent system, you may have added too much of the "anti-solvent" (the one in which the compound is less soluble) too quickly. Try re-dissolving the oil in the "good" solvent and adding the anti-solvent more slowly while the solution is hot.
Q3: How do I select the best solvent for recrystallizing Methyl 7-formylbenzofuran-2-carboxylate?
The ideal solvent should dissolve the compound when hot but not when cold[1]. Given the molecule's moderate polarity, a range of solvents could be suitable. The selection process should be experimental and systematic.
Systematic Solvent Screening Protocol:
Place approximately 20-30 mg of your crude compound into several small test tubes.
To each tube, add a different potential solvent dropwise at room temperature. If the compound dissolves readily, that solvent is unsuitable as a primary recrystallization solvent because recovery will be poor[2].
For solvents that do not dissolve the compound at room temperature, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.
Allow the solution to cool slowly to room temperature, and then in an ice bath.
A good solvent is one that shows complete dissolution when hot and significant crystal formation when cold.
Table 1: Potential Solvents for Methyl 7-formylbenzofuran-2-carboxylate
Likely to have very low solubility. Excellent as an "anti-solvent" in a mixed-solvent system.
Toluene
111
2.4
May dissolve the compound well when hot. Good for moderately polar compounds. High boiling point can sometimes lead to oiling out[6].
Intermediate Polarity
Diethyl Ether
35
4.3
Low boiling point makes it less ideal for achieving a large temperature differential, but can be useful for precipitation[6].
Ethyl Acetate
77
6.0
An excellent, versatile solvent that often works well for compounds of intermediate polarity[1]. Often paired with hexane[7].
Acetone
56
21
A strong solvent, but its low boiling point can be a drawback[1].
Polar
Ethanol
78
25
A good candidate. Often used for benzofuran derivatives[8][9]. Can be paired with water.
Methanol
65
33
Similar to ethanol but more polar. Its lower boiling point can be advantageous[1].
Water
100
80
The compound is unlikely to be soluble in water, but it can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone[2].
Using a Mixed Solvent System:
If no single solvent is ideal, use a pair of miscible solvents—one in which the compound is soluble (e.g., ethanol, ethyl acetate) and one in which it is insoluble (e.g., water, hexane)[3]. Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Allow this solution to cool slowly.
Q4: My yield is very low. How can I improve it?
A low yield after recrystallization is a common and frustrating issue. It typically points to one of several procedural errors.
Potential Causes and Solutions:
Using Too Much Solvent: This is the most frequent cause. Excess solvent will keep a significant portion of your compound dissolved even when the solution is cold[4].
Solution: Always use the minimum amount of hot solvent required to fully dissolve your compound. If you've already filtered and have the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.
Premature Crystallization: If the compound crystallizes in the filter funnel during hot gravity filtration, you will lose product.
Solution: Use a stemless funnel, pre-heat your funnel and filter paper with hot solvent, and keep the solution at or near its boiling point during filtration.
Inappropriate Washing: Washing the filtered crystals with room-temperature solvent will dissolve some of your product.
Solution: Always wash your crystals with a small amount of ice-cold recrystallization solvent.
Incorrect Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.
Solution: Re-evaluate your solvent choice using the screening method described above.
Q5: I'm concerned about the stability of the aldehyde group during heating. What precautions should I take?
This is a valid concern. Aldehydes, especially aromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid, particularly with prolonged heating in the presence of air[10].
Mitigation Strategies:
Minimize Heating Time: Do not heat the solution for longer than necessary to dissolve the solid.
Use an Inert Atmosphere: If your compound is particularly sensitive, performing the recrystallization under a nitrogen or argon atmosphere can prevent oxidation.
Alternative Purification: If thermal degradation is a significant problem, consider non-heating methods.
Precipitation: Dissolve the crude material in a suitable solvent (e.g., acetone) at room temperature and then slowly add an anti-solvent (e.g., hexane) to induce precipitation[5]. This is less selective than recrystallization but avoids heat.
Bisulfite Adduct Formation: This is a classic chemical method for purifying aldehydes. The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered and washed. The pure aldehyde is then regenerated by treating the adduct with a mild base (like sodium bicarbonate) or acid[11].
PART 3: Protocols and Visualizations
Experimental Protocol 1: Standard Single-Solvent Recrystallization
Dissolution: Place the crude Methyl 7-formylbenzofuran-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethyl acetate) and a boiling chip. Heat the mixture to boiling on a hot plate, adding more solvent in small portions until the solid just dissolves.
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed flask.
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
Washing: Wash the crystals with a small portion of ice-cold solvent to remove any residual mother liquor.
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven.
Diagram 1: Solvent Selection Workflow
Caption: A workflow for systematic solvent screening.
A Comparative Guide to Methyl 7-formylbenzofuran-2-carboxylate as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards empl...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical overview of Methyl 7-formylbenzofuran-2-carboxylate as an analytical reference standard, offering a comparative analysis against common alternatives and detailing its application in validated analytical methodologies.
Introduction: The Critical Role of a Structurally Relevant Reference Standard
Methyl 7-formylbenzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran scaffolds are prevalent in a multitude of biologically active compounds, making them significant in medicinal chemistry and drug development.[1] As such, the synthesis and purification of drug candidates containing a benzofuran moiety can lead to process-related impurities, including starting materials, intermediates, and by-products. One such potential impurity is an aldehyde-containing benzofuran derivative. The accurate quantification of such impurities is a critical aspect of quality control and regulatory compliance.
The use of a reference standard that is structurally similar to the analyte of interest is paramount for developing robust and accurate analytical methods. Methyl 7-formylbenzofuran-2-carboxylate serves as an ideal reference standard for the quantification of aldehyde-containing benzofuran impurities due to its shared core structure, which ensures similar chromatographic behavior and detector response.
Comparative Analysis: Methyl 7-formylbenzofuran-2-carboxylate vs. Alternative Aldehyde Standards
While Methyl 7-formylbenzofuran-2-carboxylate is the most structurally relevant standard for its specific class of impurities, other commercially available aldehyde standards, such as Benzaldehyde and Vanillin, are often used in broader applications. This section provides a comparative overview of their performance characteristics.
Table 1: Comparison of Analytical Standard Performance
Stable under recommended storage conditions; susceptible to oxidation and light.
Stable, but sensitive to air, light, and moisture.[8]
Generally stable under standard laboratory conditions.
Discussion of Alternatives:
Benzaldehyde: As the simplest aromatic aldehyde, benzaldehyde is a widely used and well-characterized analytical standard.[2][9][10] Its volatility makes it suitable for both HPLC and GC analysis. However, its structural dissimilarity to benzofuran derivatives can lead to differences in chromatographic retention and response factors, potentially introducing bias in quantification if not properly validated. Benzaldehyde is also known to oxidize to benzoic acid, requiring careful storage and handling.[11]
Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is another common aldehyde standard, particularly in the food and beverage industry.[12] It is a solid, which can simplify handling and weighing compared to liquid benzaldehyde. While it offers good sensitivity in HPLC analysis, its phenolic hydroxyl group can influence its chromatographic behavior and stability. Similar to benzaldehyde, the structural differences with benzofuran-based impurities necessitate careful method validation.
The Advantage of Structural Similarity:
The primary advantage of using Methyl 7-formylbenzofuran-2-carboxylate lies in its structural analogy to the target analytes. This similarity is crucial for developing a "stability-indicating" analytical method, which is a regulatory requirement.[8][13][14][15] A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. By using a structurally related reference standard, the chromatographic separation can be optimized to ensure that any potential impurities with similar structures are effectively resolved.
Experimental Protocols
This section provides detailed methodologies for the use of Methyl 7-formylbenzofuran-2-carboxylate as a reference standard in a typical pharmaceutical quality control setting.
HPLC-UV Method for Quantification of a Benzofuran Aldehyde Impurity
This protocol outlines a general procedure for the quantification of a hypothetical aldehyde impurity in a drug substance containing a benzofuran moiety.
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for the separation of benzofuran derivatives.[16]
Reagents and Solutions:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Purified water (HPLC grade)
Phosphoric acid or Acetic acid (for pH adjustment of the mobile phase)
Methyl 7-formylbenzofuran-2-carboxylate reference standard
Drug substance containing the potential benzofuran aldehyde impurity
Chromatographic Conditions (Example):
Parameter
Condition
Mobile Phase
A gradient mixture of Acetonitrile and water (with 0.1% phosphoric acid). For example, starting with 30% Acetonitrile and increasing to 80% over 20 minutes.
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
254 nm (or the λmax of the analyte)
Injection Volume
10 µL
Preparation of Standard Solution:
Accurately weigh approximately 10 mg of Methyl 7-formylbenzofuran-2-carboxylate reference standard into a 100 mL volumetric flask.
Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). This will be the standard stock solution.
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the expected limit of quantitation (LOQ) to 150% of the specification limit for the impurity.
Preparation of Sample Solution:
Accurately weigh approximately 100 mg of the drug substance into a 10 mL volumetric flask.
Dissolve in and dilute to volume with the same solvent used for the standard preparation.
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
Inject the prepared standard solutions to establish a calibration curve by plotting the peak area against the concentration.
Inject the sample solution.
Quantify the amount of the benzofuran aldehyde impurity in the sample by comparing its peak area to the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Experimental workflow for the quantification of a benzofuran aldehyde impurity using HPLC-UV.
Forced Degradation Study for Stability-Indicating Method Development
A forced degradation study is essential to demonstrate that the analytical method is stability-indicating.[8][13][14][15] This involves subjecting the drug substance to various stress conditions to induce degradation and ensuring that the degradation products are well-separated from the main peak and any known impurities.
Stress Conditions:
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) and visible light.
Procedure:
Prepare solutions of the drug substance under each of the stress conditions.
Prepare a control sample (unstressed).
Analyze all samples using the developed HPLC-UV method.
Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are resolved from the main drug peak and the peak corresponding to Methyl 7-formylbenzofuran-2-carboxylate.
Logic for Selecting an Analytical Reference Standard
Caption: Decision-making process for selecting an appropriate analytical reference standard.
Conclusion
Methyl 7-formylbenzofuran-2-carboxylate is a highly suitable analytical reference standard for the quantification of aldehyde-containing impurities in drug substances and products that feature a benzofuran core. Its structural similarity to the potential analytes provides a significant advantage in developing specific and stability-indicating analytical methods. While alternative standards like benzaldehyde and vanillin are viable options, they necessitate more rigorous validation to account for potential differences in chromatographic behavior and detector response. The choice of reference standard should always be guided by a thorough understanding of the analyte's structure and the regulatory requirements for method validation.
References
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Forced Degradation Study an Essential Approach to Develop Stability Indic
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
methyl benzofuran-7-carboxylate — Chemical Substance Inform
Optimization and Validation of High-Performance Chromatographic Condition for Simultaneous Determination of Adapalene and Benzoyl Peroxide by Response Surface Methodology. PMC. (2015).
RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
2-benzofuran carboxaldehyde, 4265-16-1. The Good Scents Company.
Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form. Journal of Biochemical Technology. (2019).
A Comparative Guide to the Structural Validation of Methyl 7-formylbenzofuran-2-carboxylate via Fourier-Transform Infrared (FT-IR) Spectroscopy
Introduction: The Imperative of Structural Integrity in Drug Development In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. Meth...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Structural Integrity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity and structural integrity of chemical intermediates are paramount. Methyl 7-formylbenzofuran-2-carboxylate, a key heterocyclic building block, serves as a precursor in the synthesis of numerous pharmacologically active compounds. Any deviation in its molecular structure—whether due to incomplete reaction, side products, or degradation—can lead to impurities that compromise the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). Therefore, robust, rapid, and reliable analytical methods for structural verification are not just a matter of quality control; they are a foundational pillar of the entire drug discovery pipeline.
This guide provides an in-depth, technical comparison of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary method for validating the structural integrity of Methyl 7-formylbenzofuran-2-carboxylate. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FT-IR with alternative analytical techniques, supported by experimental data principles.
Theoretical Framework: Deciphering the Vibrational Fingerprint
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[1][2] When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these natural vibrational modes, such as stretching and bending.[2] The resulting absorption spectrum serves as a unique "molecular fingerprint," providing definitive information about the functional groups present.[1]
For Methyl 7-formylbenzofuran-2-carboxylate, the structure can be deconstructed into three key components, each with characteristic vibrational signatures:
Aromatic Benzofuran Core: The fused furan and benzene rings give rise to several distinct vibrations. We anticipate aromatic C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C stretching absorptions within the 1600-1475 cm⁻¹ region.[3] The specific pattern of these peaks in the fingerprint region (below 1500 cm⁻¹) is highly characteristic of the benzofuran scaffold.[4][5]
Aromatic Aldehyde (Formyl Group): This group provides two highly diagnostic signals.
C=O Stretch: The carbonyl (C=O) stretching vibration of an aromatic aldehyde is expected between 1710-1685 cm⁻¹.[6] The conjugation with the aromatic ring delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency compared to a saturated aldehyde (1740-1720 cm⁻¹).[7][8]
Aldehydic C-H Stretch: A uniquely informative signal for aldehydes is the C-H bond stretch of the formyl group. This typically appears as a pair of weak to medium bands between 2850 and 2700 cm⁻¹.[6][8] The appearance of two bands is often the result of Fermi resonance, where the fundamental C-H stretch interacts with the first overtone of the C-H bending vibration.[8] The presence of a peak around 2720 cm⁻¹ is particularly strong evidence for an aldehyde.[6]
Methyl Ester (Carboxylate Group): The methyl carboxylate functional group also presents a strong and unambiguous carbonyl signature.
C=O Stretch: The ester carbonyl stretch is typically very strong and appears in the 1750-1730 cm⁻¹ range.[3] This distinct, higher-frequency absorption compared to the aldehyde carbonyl allows for clear differentiation between the two C=O groups in the molecule.
C-O Stretches: Esters also exhibit two characteristic C-O stretching vibrations: an asymmetric stretch (C-O-C) typically around 1300-1000 cm⁻¹ and a symmetric stretch.[3] The strong band at ~1200-1250 cm⁻¹ is often diagnostic for the ester linkage.[9]
The simultaneous presence of all these characteristic bands provides a robust validation of the target molecule's structure.
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any analytical protocol lies in its ability to produce accurate and reproducible results with minimal ambiguity. The following method, utilizing Attenuated Total Reflectance (ATR), is chosen for its speed and lack of extensive sample preparation, which eliminates potential contamination from solvents or mulling agents like KBr.[10][11]
Instrumentation:
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation:
Ensure the ATR crystal surface is impeccably clean. Record a background spectrum of the clean, empty crystal. This is a critical step to subtract any atmospheric (CO₂, H₂O) or ambient signals from the final sample spectrum.
Place a small amount (1-5 mg) of the solid Methyl 7-formylbenzofuran-2-carboxylate sample directly onto the center of the ATR crystal.[12]
Lower the instrument's pressure clamp to ensure firm and uniform contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
Data Acquisition:
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
Set the instrument resolution to 4 cm⁻¹ to ensure adequate separation of characteristic peaks.
Co-add a minimum of 16 scans to achieve a high signal-to-noise ratio, improving the clarity of weaker signals like the aldehydic C-H stretch.
Data Processing:
The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
Apply an ATR correction if comparing the spectrum to a library of transmission spectra, as the penetration depth of the IR beam in ATR is wavelength-dependent.[10]
Data Analysis and Interpretation
The core of the validation process is the methodical comparison of the acquired spectrum against the theoretically predicted vibrational frequencies. The absence of expected peaks or the presence of unexpected ones can indicate impurities or structural incorrectness.
Table 1: Comparison of Expected and Observed Vibrational Frequencies for Methyl 7-formylbenzofuran-2-carboxylate
Note: Observed frequencies are representative examples.
Interpreting the Spectrum:
Carbonyl Region (1800-1650 cm⁻¹): The most revealing region. The presence of two distinct, strong, and sharp peaks—one around 1738 cm⁻¹ (ester) and another at a lower wavenumber around 1695 cm⁻¹ (conjugated aldehyde)—is primary confirmation of the two key functional groups.
C-H Stretching Region (3100-2700 cm⁻¹): Look for the characteristic weak-to-medium doublet for the aldehydic C-H stretch near 2830 cm⁻¹ and 2735 cm⁻¹.[8] Their presence is a powerful diagnostic tool that differentiates the molecule from a ketone or carboxylic acid. Aromatic and aliphatic C-H stretches will also be present just above and below 3000 cm⁻¹, respectively.
Fingerprint Region (< 1500 cm⁻¹): This complex region should show strong C-O stretching from the ester (~1245 cm⁻¹) and a rich pattern of peaks corresponding to the benzofuran ring structure.[14] While individual peak assignment is difficult, the overall pattern should be consistent and reproducible for pure samples.
Validation by Exclusion: The absence of a broad O-H stretch around 3300-2500 cm⁻¹ confirms the compound is not the corresponding carboxylic acid (a potential hydrolysis product).
Caption: FT-IR Based Structural Validation Workflow.
Comparative Analysis: FT-IR vs. Other Spectroscopic Techniques
While FT-IR is a powerful tool, it is essential for researchers to understand its place within the broader analytical arsenal.
Technique
Principle
Strengths
Limitations
Best Use Case for this Topic
FT-IR Spectroscopy
Measures absorption of IR radiation by vibrating bonds.[15]
Speed & Simplicity: Analysis in <1 minute with minimal sample prep.[15] Cost-Effective: Lower instrumentation and operational costs. Functional Group ID: Excellent for confirming the presence/absence of key functional groups.[16][17]
Limited Connectivity Data: Does not provide a detailed map of atom-to-atom connections.[16] Ambiguity in Complex Mixtures: Overlapping peaks can complicate interpretation.
Measures absorption of radio waves by atomic nuclei in a strong magnetic field.[15]
Unambiguous Structure Elucidation: Provides definitive information on molecular skeleton and atom connectivity.[16] High Resolution: Can distinguish between subtle structural isomers.
Slower & More Expensive: Requires powerful magnets and longer acquisition times. Sample Requirements: Requires dissolution in expensive deuterated solvents.
Definitive, gold-standard structural proof for novel compounds, reference standards, and resolving ambiguities.
Mass Spectrometry (MS)
Measures the mass-to-charge ratio of ionized molecules and their fragments.
High Sensitivity: Can detect trace amounts of material. Accurate Mass: Provides precise molecular weight, confirming the elemental formula.
No Direct Functional Group Info: Fragmentation patterns can be complex and may not directly identify functional groups like FT-IR. Isomer Challenge: Cannot easily distinguish between structural isomers without tandem MS (MS/MS).
Confirmation of molecular formula and detection of low-level impurities with different molecular weights.
Synergistic Power: The most trustworthy validation comes from a multi-technique approach. FT-IR provides rapid confirmation of the correct functional groups, MS confirms the correct molecular weight, and NMR provides the definitive structural blueprint. For routine synthesis checks, FT-IR is often sufficient and highly efficient.
Conclusion
FT-IR spectroscopy stands out as an indispensable tool for the validation of Methyl 7-formylbenzofuran-2-carboxylate in research and drug development settings. Its ability to provide a rapid, cost-effective, and highly specific vibrational fingerprint allows scientists to quickly confirm the presence of the critical aldehyde and ester functionalities while simultaneously verifying the integrity of the benzofuran core. When integrated into a well-defined workflow, from meticulous sample handling to systematic data interpretation, FT-IR serves as a robust, self-validating system. While NMR and Mass Spectrometry offer deeper structural insights, the efficiency and diagnostic power of FT-IR make it the superior choice for high-throughput screening, reaction monitoring, and routine quality assurance, ensuring that this vital chemical intermediate meets the stringent standards required for the advancement of pharmaceutical science.
References
Department of Chemistry and Biochemistry, Northern Illinois University. FT-IR sample preparation. Available from: [Link]
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy. Journal of Chemical Education. Available from: [Link]
Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available from: [Link]
Oliveira, J. S., Montalvão, R., Daher, L., Suarez, P. A., & Rubim, J. C. (2006). Determination of methyl ester contents in biodiesel blends by FTIR-ATR and FTNIR spectroscopies. Analytica Chimica Acta. Available from: [Link]
Guillén, M. D., & Cabo, N. (1999). GC/FT-IR Analysis of Fatty Acid Methyl Esters. Applied Spectroscopy. Available from: [Link]
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
Al-Lal, A. M., & Al-Hamamre, Z. (2015). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. International Journal of Environmental Science and Development. Available from: [Link]
Iliyas, S. M., & Kumar, B. R. (2021). Fourier-Transform-Infrared-Spectroscopy-Based Approach to Predict Engine Fuel Properties of Biodiesel. Energy & Fuels. Available from: [Link]
Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Available from: [Link]
Lee, S. K. (1991). A Comparison of FTNMR and FTIR Techniques. Journal of Chemical Education. Available from: [Link]
Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. Available from: [Link]
Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. Available from: [Link]
Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available from: [Link]
University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Aldehydes. Available from: [Link]
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Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available from: [Link]
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El-Nahass, M. M., et al. (2012). Density functional theory and FTIR spectroscopic study of carboxyl group.
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Pandey, V. K., et al. (2003). Vibrational Spectra of 2 (3H) Benzofuranone Studied by Raman, IR Spectroscopy and AM1 Semiempirical Molecular Orbital Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available from: [Link]
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Comprehensive Guide to the Safe Handling and Disposal of Methyl 7-formylbenzofuran-2-carboxylate As a laboratory professional or drug development scientist, ensuring the safe and compliant disposal of complex organic int...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Guide to the Safe Handling and Disposal of Methyl 7-formylbenzofuran-2-carboxylate
As a laboratory professional or drug development scientist, ensuring the safe and compliant disposal of complex organic intermediates is just as critical as the synthesis itself. Methyl 7-formylbenzofuran-2-carboxylate (CAS: 1780084-52-7) is a highly valuable building block in medicinal chemistry, featuring a benzofuran scaffold functionalized with both ester and aldehyde groups[1][2].
This guide provides authoritative, step-by-step procedures for the proper disposal of this compound, grounded in chemical causality and institutional safety standards.
Chemical Profiling & Waste Segregation Logic
To dispose of a chemical safely, one must first understand its intrinsic reactivity. Methyl 7-formylbenzofuran-2-carboxylate contains zero halogens and zero heavy metals, meaning its pure form defaults to standard non-halogenated organic waste streams. However, its functional groups dictate specific handling precautions:
Aldehyde Autoxidation: Heteroaromatic aldehydes are susceptible to autoxidation in the presence of atmospheric oxygen, gradually forming the corresponding carboxylic acids over time[3].
Ester Hydrolysis: The ester moiety can undergo hydrolysis if exposed to strong aqueous acids or bases[4].
The Causality of Segregation: Because expired or degraded batches of this compound may contain acidic byproducts, it is critical to never mix this waste with strong bases or reactive amines . Doing so can trigger uncontrolled exothermic acid-base neutralizations or Schiff base condensation reactions within a sealed waste carboy. High-temperature incineration remains the EPA-preferred method for the complete destruction of this class of organic compounds.
Quantitative Data Summary
Property
Value
Impact on Disposal Strategy
CAS Number
1780084-52-7
Required for accurate hazardous waste manifesting and tracking[1].
Molecular Formula
C11H8O4
Contains no halogens; defaults to non-halogenated waste streams[2].
Molecular Weight
204.18 g/mol
High carbon content ensures complete destruction via incineration[1].
Halogen Content
0%
Prevents the formation of toxic dioxins during the incineration process.
The following decision tree dictates the proper segregation path for Methyl 7-formylbenzofuran-2-carboxylate based on its physical state and solvent matrix.
Decision tree for the segregation and disposal of Methyl 7-formylbenzofuran-2-carboxylate waste.
Self-Validating Disposal Protocols
To ensure compliance with the Resource Conservation and Recovery Act (RCRA) Organic Air Emission Standards[5] and Prudent Practices in the Laboratory, follow these step-by-step methodologies. Every protocol includes a validation step to ensure the procedure was executed flawlessly.
Protocol A: Disposal of Pure Solid or Expired Reagent
Use this protocol for unused, degraded, or spilled solid material.
Preparation: Don appropriate PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat). Ensure operations are conducted within a certified chemical fume hood.
Collection: Using a static-free disposable spatula, transfer the solid powder into a wide-mouth, high-density polyethylene (HDPE) or glass waste container.
Containment: Cap the container tightly. Do not use bags or easily punctured receptacles, as the sharp edges of crystalline structures can breach weak barriers.
Labeling: Affix a hazardous waste tag immediately. Mark the contents as "Hazardous Solid Waste - Toxic Organics (Methyl 7-formylbenzofuran-2-carboxylate)".
Validation Check: Mass Balance Verification. Weigh the waste container before and after the addition. The mass difference must exactly match the inventory deduction. This self-validating step ensures no material was lost to the environment or left unaccounted for on the benchtop.
Protocol B: Disposal of Liquid Solutions (Reaction Mixtures)
Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Dichloromethane).
Solvent Identification: Determine the primary solvent. If the solvent contains halogens (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated waste stream. If dissolved in solvents like DMSO or Ethyl Acetate, route to the Non-Halogenated stream.
pH Verification: If the solution was part of an aqueous workup, verify that the pH is between 5 and 9. Neutralize if necessary to prevent the hydrolysis of the ester group or the generation of heat upon mixing with other waste[4].
Transfer: Using a secondary containment tray, carefully pour the solution into the designated liquid waste carboy. Leave at least 10% headspace to account for vapor expansion.
Validation Check: Thermal & Visual Observation. Before sealing the waste carboy, observe the solution for 5 minutes. The absence of gas evolution (bubbling) or temperature increase (exotherm) validates that no incompatible cross-reactions have occurred. Only after this observation period should the vented cap be secured.
Protocol C: Spill Response and Decontamination
Use this protocol for accidental benchtop or floor spills.
Containment: Immediately isolate the area. If the spill is a liquid solution, surround the perimeter with universal absorbent pads or vermiculite to prevent spreading.
Absorption & Sweeping: For solids, gently sweep the material using a brush and dustpan (avoid dry sweeping that generates dust). For liquids, allow the absorbent to soak up the solvent, then collect the saturated absorbent.
Decontamination: Wipe the affected surface with a cloth dampened with a compatible solvent (e.g., Isopropanol or Acetone) to dissolve and remove any microscopic residual compound. Place all cleanup materials into a solid hazardous waste bin.
Validation Check: Residue Wipe Test. After the solvent has evaporated, wipe the decontaminated surface with a clean, dry white tissue. The tissue must show no visible discoloration, dust, or crystalline residue, validating the complete removal of the chemical hazard.
References
CymitQuimica. "Methyl 7-formylbenzofuran-2-carboxylate. CAS: 1780084-52-7." CymitQuimica Catalog. Available at: ]">https://cymitquimica.com[1]
Key Organics. "Product page for Methyl 7-formylbenzofuran-2-carboxylate, CAS number 1780084-52-7." Key Organics. Available at: ]">https://keyorganics.net[2]
Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA NEPIS. Available at: ]">https://www.epa.gov[4]
Smith, M.J., et al. "Lead Coupon Reactivity to Organic Acids, Aldehydes, and Esters in an Oddy Test Environment." MDPI. Available at: ]">https://www.mdpi.com[3]
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]]
Environmental Protection Agency (EPA). "RCRA Organic Air Emission Standards for TSDFs and Generators." US EPA. Available at: [Link]5]